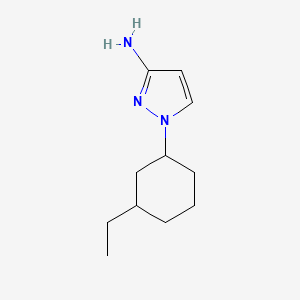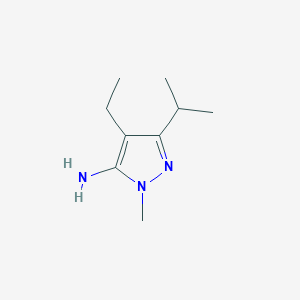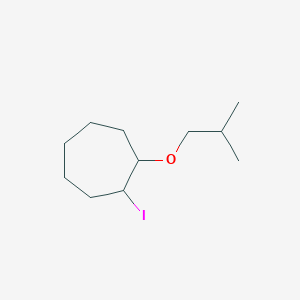
1-Iodo-2-(2-methylpropoxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(2-methylpropoxy)cycloheptane is an organic compound with the molecular formula C11H21IO. It is characterized by the presence of an iodine atom attached to a cycloheptane ring, which is further substituted with a 2-methylpropoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
The synthesis of 1-Iodo-2-(2-methylpropoxy)cycloheptane typically involves the iodination of a suitable precursor. One common method is the reaction of cycloheptanol with iodine and a suitable oxidizing agent to form the iodo derivative. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
1-Iodo-2-(2-methylpropoxy)cycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding cycloheptane derivative.
Oxidation Reactions: The compound can undergo oxidation to form cycloheptanone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 2-(2-methylpropoxy)cycloheptanol, while reduction with LiAlH4 yields 2-(2-methylpropoxy)cycloheptane .
Scientific Research Applications
1-Iodo-2-(2-methylpropoxy)cycloheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(2-methylpropoxy)cycloheptane involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful reagent in organic synthesis. The 2-methylpropoxy group can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Molecular targets and pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions. These pathways are essential for the compound’s use in modifying other molecules and creating new chemical entities .
Comparison with Similar Compounds
1-Iodo-2-(2-methylpropoxy)cycloheptane can be compared with other similar compounds, such as:
1-Iodo-2-(2-propoxyethoxy)cycloheptane: This compound has a similar structure but with a different alkoxy group.
1-Iodo-2-(2-methylpropoxy)cyclohexane: This compound has a cyclohexane ring instead of a cycloheptane ring.
1-Iodo-2-(2-methylpropoxy)cyclooctane: This compound has a cyclooctane ring, which can also influence its reactivity and applications.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H21IO |
|---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
1-iodo-2-(2-methylpropoxy)cycloheptane |
InChI |
InChI=1S/C11H21IO/c1-9(2)8-13-11-7-5-3-4-6-10(11)12/h9-11H,3-8H2,1-2H3 |
InChI Key |
QQBZZDRWJREIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


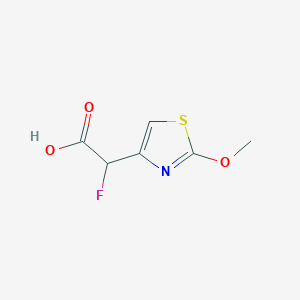
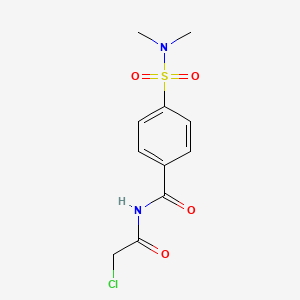
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
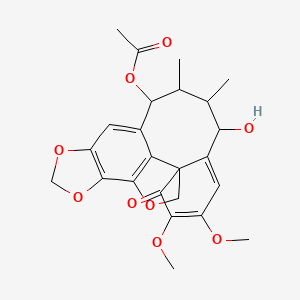
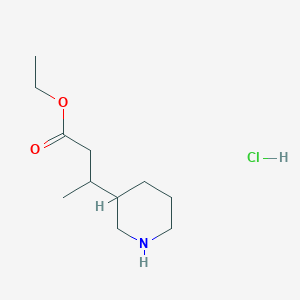
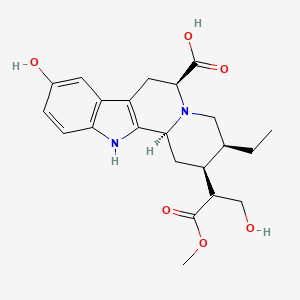
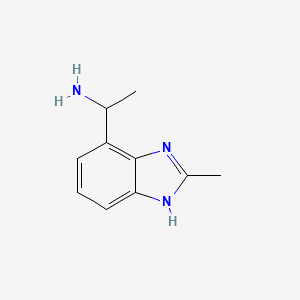
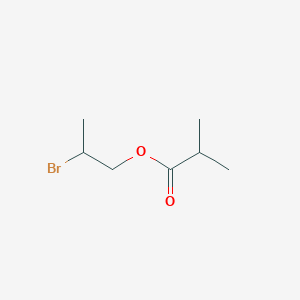
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
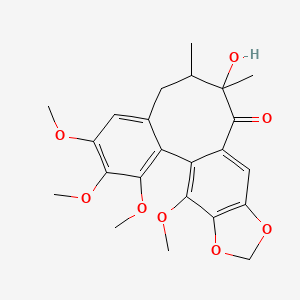
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
